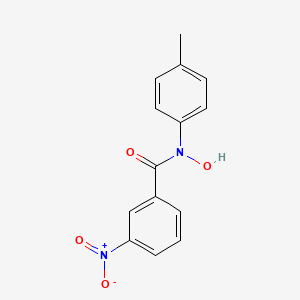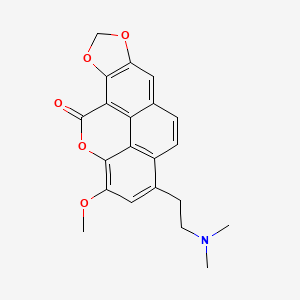
Thaliglucinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique physicochemical properties and biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thaliglucinone can be synthesized through several synthetic routes involving isoquinoline alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Thalictrum species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Thaliglucinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered physicochemical properties and enhanced biological activities .
Applications De Recherche Scientifique
Thaliglucinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids and studying their chemical properties.
Medicine: Explored for its potential therapeutic effects, including hypotensive activity and cytotoxicity against cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mécanisme D'action
Thaliglucinone is compared with other isoquinoline alkaloids such as berberine, pseudoberberine, and thalfoetidine. These compounds share similar structural features but differ in their biological activities and physicochemical properties . This compound is unique due to its specific antiparasitic and hypotensive activities, which are not as pronounced in other related compounds.
Comparaison Avec Des Composés Similaires
- Berberine
- Pseudoberberine
- Thalfoetidine
- Northalidasine
- Northalrugosidine
- Thaligosidine
- Thalicberine
- Preocoteine
- O-methylcassythine
- Armepavine
Propriétés
Numéro CAS |
35988-96-6 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
12-[2-(dimethylamino)ethyl]-14-methoxy-3,5,16-trioxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,9,11(19),12,14-heptaen-17-one |
InChI |
InChI=1S/C21H19NO5/c1-22(2)7-6-11-8-14(24-3)20-17-13(11)5-4-12-9-15-19(26-10-25-15)18(16(12)17)21(23)27-20/h4-5,8-9H,6-7,10H2,1-3H3 |
Clé InChI |
ZLVXQJKCDNGHDK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC(=C2C3=C1C=CC4=CC5=C(C(=C43)C(=O)O2)OCO5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

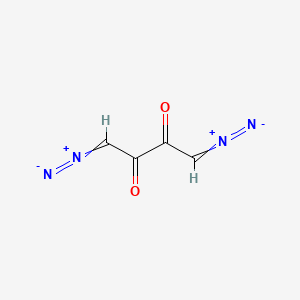

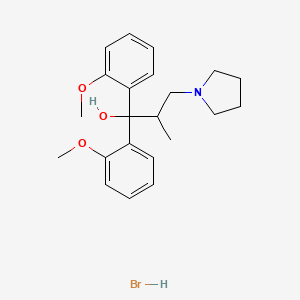
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
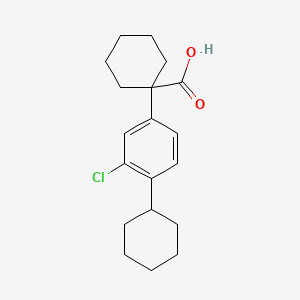

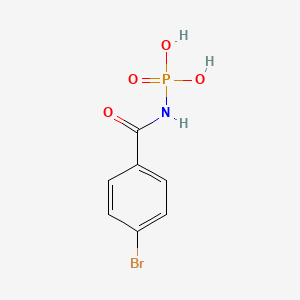
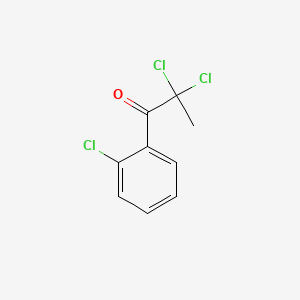
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
